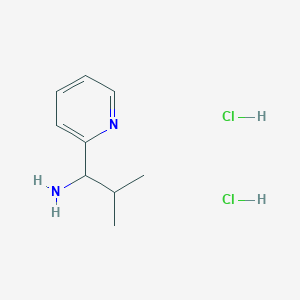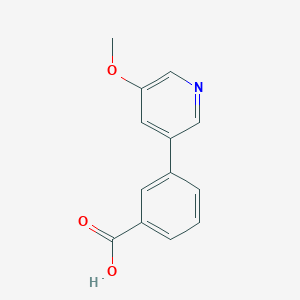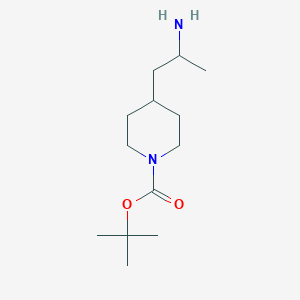
1-(2,2-Dimethylcyclopropyl)methanamine
Descripción general
Descripción
“1-(2,2-Dimethylcyclopropyl)methanamine” is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.17 g/mol. The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “1-(2,2-Dimethylcyclopropyl)methanamine” is 1S/C6H13N/c1-6(2)3-5(6)4-7/h5H,3-4,7H2,1-2H3 . This indicates that the compound contains a cyclopropyl group with two methyl groups attached to one of the carbon atoms, and a methanamine group attached to another carbon atom of the cyclopropyl ring .
Physical And Chemical Properties Analysis
The physical form of “1-(2,2-Dimethylcyclopropyl)methanamine” is a powder . More specific physical and chemical properties were not found in the retrieved papers.
Aplicaciones Científicas De Investigación
Medicine: Antimicrobial Agent Development
1-(2,2-Dimethylcyclopropyl)methanamine has potential applications in the development of new antimicrobial agents. Its structure could be utilized to synthesize compounds with bactericidal properties, which are increasingly important due to rising antibiotic resistance .
Agriculture: Pesticide Formulation
In agriculture, this compound could be explored for its use in pesticide formulations. Its amine group can be functionalized to create targeted pesticides that are more environmentally friendly and less toxic to non-target species .
Materials Science: Polymer Synthesis
The chemical structure of 1-(2,2-Dimethylcyclopropyl)methanamine suggests it could be a monomer for the synthesis of novel polymers. These polymers might exhibit unique properties such as high resilience or special electrical conductance suitable for advanced materials applications .
Environmental Science: Pollution Remediation
This compound could be investigated for its role in environmental remediation technologies. For instance, it might be used to synthesize absorbents or catalysts for the breakdown of pollutants in water and soil .
Food Industry: Preservation Techniques
In the food industry, derivatives of 1-(2,2-Dimethylcyclopropyl)methanamine could be used to enhance preservation techniques. Its potential antimicrobial properties might help in extending the shelf life of perishable goods .
Pharmaceuticals: Drug Synthesis
The compound’s structure is conducive to chemical modifications, making it a candidate for the synthesis of pharmaceuticals. It could be a precursor for active pharmaceutical ingredients (APIs) with applications in treating various diseases .
Chemical Synthesis: Intermediate Compound
1-(2,2-Dimethylcyclopropyl)methanamine can act as an intermediate in organic synthesis. Its reactive amine group allows it to participate in a variety of chemical reactions, leading to the production of complex organic molecules .
Biotechnology: Nanomaterials Development
Lastly, in biotechnology, this compound could be used in the development of nanomaterials. Its structure may allow for the creation of nanoparticles with specific functions, such as targeted drug delivery systems or diagnostic tools .
Safety and Hazards
The safety information for “1-(2,2-Dimethylcyclopropyl)methanamine” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mecanismo De Acción
Target of Action
The primary target of methenamine is the urinary tract, where it acts as an antiseptic and antibacterial agent .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
The antimicrobial activity of methenamine depends on its conversion in the urine to formaldehyde . Formaldehyde’s spectrum of antibacterial activity encompasses all urinary tract pathogens .
Pharmacokinetics
Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
The result of methenamine’s action is the prevention of recurrent urinary tract infections .
Action Environment
The efficacy of methenamine is influenced by the pH of the urine. It is most effective in acidic conditions, where it is hydrolyzed to formaldehyde .
Propiedades
IUPAC Name |
(2,2-dimethylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)3-5(6)4-7/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPHZAUZKHZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672457 | |
| Record name | 1-(2,2-Dimethylcyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
725743-45-3 | |
| Record name | 1-(2,2-Dimethylcyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)




![2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1454930.png)

![(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate](/img/structure/B1454933.png)




![9-Methylpyrido[2,3-f]quinoxaline](/img/structure/B1454939.png)
